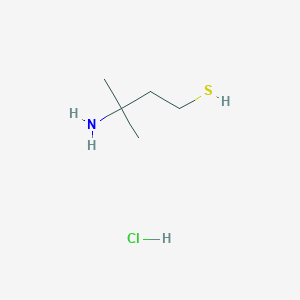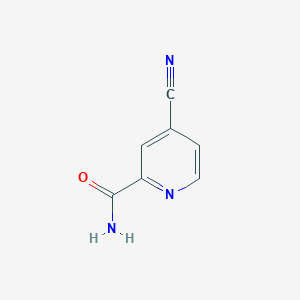![molecular formula C7H6N2OS B13468701 2H,3H,4H-pyrido[3,2-e][1,3]thiazin-4-one CAS No. 118966-15-7](/img/structure/B13468701.png)
2H,3H,4H-pyrido[3,2-e][1,3]thiazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H,3H,4H-pyrido[3,2-e][1,3]thiazin-4-one is a heterocyclic compound that features a pyridine ring fused to a thiazine ring. This compound has garnered interest due to its potential biological activities, including anticonvulsant, anticancer, and antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2H,3H,4H-pyrido[3,2-e][1,3]thiazin-4-one involves the cyclization of N-phenyl-C-aryl imines with thionicotinic acid. This reaction is typically promoted by T3P (propylphosphonic anhydride) and can be performed at room temperature . The reactions are operationally simple, do not require specialized equipment or anhydrous solvents, and can be performed as either two or three-component reactions, yielding moderate to good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of the T3P-promoted synthesis suggests potential for industrial application. The simplicity and efficiency of the reaction conditions make it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2H,3H,4H-pyrido[3,2-e][1,3]thiazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2H,3H,4H-pyrido[3,2-e][1,3]thiazin-4-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one: Another heterocyclic compound with a similar structure but different biological activities.
4,4,6-Trimethyl-3,4-dihydro-2H-1,3-thiazine-2-thione: Shares the thiazine ring but differs in its substitution pattern and biological properties.
Uniqueness
2H,3H,4H-pyrido[3,2-e][1,3]thiazin-4-one is unique due to its potent inhibitory activity against kainate-induced neurotoxicity and its broad spectrum of anticonvulsant activity. Its ability to act as an AMPA receptor antagonist sets it apart from other similar compounds .
Properties
CAS No. |
118966-15-7 |
|---|---|
Molecular Formula |
C7H6N2OS |
Molecular Weight |
166.20 g/mol |
IUPAC Name |
2,3-dihydropyrido[3,2-e][1,3]thiazin-4-one |
InChI |
InChI=1S/C7H6N2OS/c10-6-5-2-1-3-8-7(5)11-4-9-6/h1-3H,4H2,(H,9,10) |
InChI Key |
OHHWAEBUDSKUPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1NC(=O)C2=C(S1)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol](/img/structure/B13468643.png)

![2-[(2S,4R)-4-fluoropyrrolidin-2-yl]propan-2-ol hydrochloride](/img/structure/B13468648.png)


![1-Methyl-1',2'-dihydrospiro[azetidine-3,3'-indole]](/img/structure/B13468663.png)
![methyl 6-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13468665.png)
![4-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}benzoic acid hydrochloride](/img/structure/B13468668.png)

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B13468686.png)
![tert-butyl4-[(3S)-piperidin-3-yl]piperazine-1-carboxylate](/img/structure/B13468691.png)
![1-[6-(4-Fluorophenoxy)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B13468699.png)

